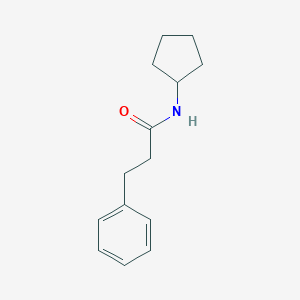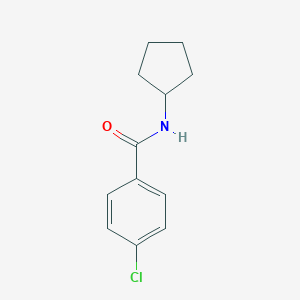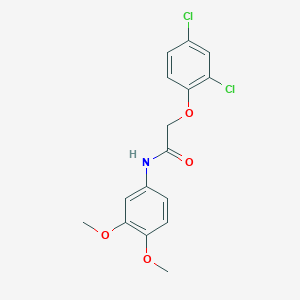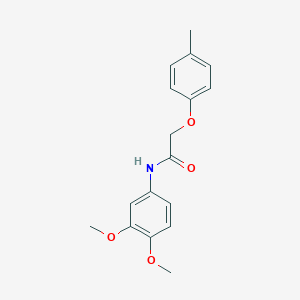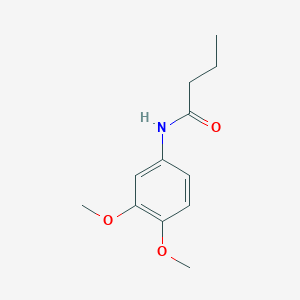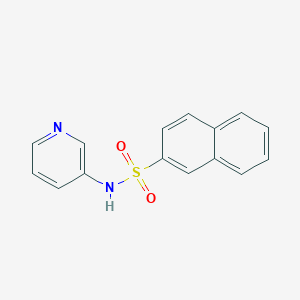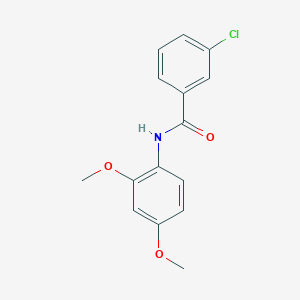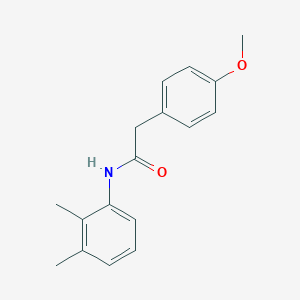![molecular formula C20H15FN2O2S3 B291943 {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone, also known as compound X, is a novel isothiazole derivative that has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activity of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory properties, {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X is its potent inhibitory activity against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the final product. Additionally, further studies could be conducted to elucidate the mechanism of action of {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X and to identify potential molecular targets for its anticancer and anti-inflammatory effects. Finally, preclinical studies could be conducted to evaluate the safety and efficacy of {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X in animal models of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X involves a multi-step process that begins with the reaction of 4-fluorobenzyl chloride with thioacetamide to form 4-fluorobenzylthioacetamide. This intermediate is then reacted with 2-bromo-3-methoxybenzaldehyde to form the key intermediate, which is subsequently reacted with potassium thioacetate to form {4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone X. The overall yield of the synthesis method is approximately 40%, and the purity of the final product is >98%.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
properties
Molecular Formula |
C20H15FN2O2S3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[4-amino-3-[(4-fluorophenyl)methylsulfanyl]thieno[2,3-c][1,2]thiazol-5-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H15FN2O2S3/c1-25-14-4-2-3-12(9-14)17(24)18-16(22)15-19(27-18)23-28-20(15)26-10-11-5-7-13(21)8-6-11/h2-9H,10,22H2,1H3 |
InChI Key |
ZWNGFXVKIUCDGJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C3=C(SN=C3S2)SCC4=CC=C(C=C4)F)N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C3=C(SN=C3S2)SCC4=CC=C(C=C4)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




